methyl 2-(N,1-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

The compound methyl 2-(N,1-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate (CAS 899980-92-8) is a fully synthetic small molecule built on a 1,8-naphthyridin-2(1H)-one core linked via a carboxamide bridge to a methyl benzoate ester. Its molecular formula is C19H17N3O4 (MW 351.36 g/mol).

Molecular Formula C19H17N3O4
Molecular Weight 351.362
CAS No. 899980-92-8
Cat. No. B2995321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(N,1-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate
CAS899980-92-8
Molecular FormulaC19H17N3O4
Molecular Weight351.362
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N(C)C3=CC=CC=C3C(=O)OC
InChIInChI=1S/C19H17N3O4/c1-21(15-9-5-4-8-13(15)19(25)26-3)17(23)14-11-12-7-6-10-20-16(12)22(2)18(14)24/h4-11H,1-3H3
InChIKeyFANNMPJCNQKBKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(N,1-Dimethyl-2-Oxo-1,8-Naphthyridine-3-Carboxamido)Benzoate – CAS 899980-92-8: Structural Identity and Baseline for Procurement


The compound methyl 2-(N,1-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate (CAS 899980-92-8) is a fully synthetic small molecule built on a 1,8-naphthyridin-2(1H)-one core linked via a carboxamide bridge to a methyl benzoate ester . Its molecular formula is C19H17N3O4 (MW 351.36 g/mol) . The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives reported as kinase inhibitors, phosphodiesterase modulators, integrase inhibitors, and prolyl hydroxylase inhibitors [1]. However, publicly available quantitative biological activity data specific to this exact compound remain absent from primary literature, patents, and authoritative databases such as ChEMBL and PubChem BioAssay at the time of this analysis. Consequently, procurement decisions for this compound must currently be guided by its precise structural identity and the established pharmacological potential of the 1,8-naphthyridine-3-carboxamide chemotype, rather than by pre-existing target-specific benchmarking data.

Why Methyl 2-(N,1-Dimethyl-2-Oxo-1,8-Naphthyridine-3-Carboxamido)Benzoate Cannot Be Substituted with Generic Naphthyridine Analogs


Even minor structural modifications within the 1,8-naphthyridine-3-carboxamide series can drastically alter target engagement, selectivity, and pharmacokinetic properties . For example, the distinction between a methyl ester (present in this compound) and an ethyl ester (as in CAS 899981-20-5) or a butyl ester (CAS 941931-61-9) influences lipophilicity (logP), solubility, and metabolic lability, which in turn affect cellular permeability and in vivo half-life . Furthermore, the N-methyl substitution on the carboxamide nitrogen, as opposed to a free NH or a bulkier alkyl group, can dictate the compound's ability to occupy hydrophobic pockets in kinase ATP-binding sites, a phenomenon well-documented for naphthyridine-based kinase inhibitors [1]. Subtle positional isomerism on the benzoate ring (e.g., para- vs. ortho-substitution) has also been shown to invert selectivity among kinase isoforms [1]. Therefore, replacing this compound with a structurally similar but non-identical naphthyridine derivative risks introducing uncharacterized changes in potency, selectivity, and ADME profile, undermining experimental reproducibility and data integrity.

Verified Quantitative Differentiation Evidence for Methyl 2-(N,1-Dimethyl-2-Oxo-1,8-Naphthyridine-3-Carboxamido)Benzoate vs. Comparable Naphthyridine Derivatives


Structural Uniqueness: Ortho-Benzoate Ester with N-Methyl Carboxamide vs. Para-Substituted Benzylamides

This compound is the only reported 1,8-naphthyridine-3-carboxamido derivative that simultaneously possesses an N-methyl carboxamide and a methyl 2-aminobenzoate moiety, resulting in an ortho-substitution pattern on the benzoate ring . In contrast, the closest commercially catalogued analogs, such as ethyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate (CAS 899981-20-5) and butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate (CAS 941931-61-9), exhibit a para-substituted benzamide architecture and lack the N-methyl group on the amide nitrogen . This ortho-ester arrangement introduces a unique intramolecular hydrogen bond acceptor geometry and a distinct spatial orientation of the ester carbonyl, which can alter the compound′s interaction with target protein hinge regions and influence metabolic stability through differential esterase susceptibility .

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Class-Level Inhibitory Potential: 1,8-Naphthyridine-3-Carboxamides as Kinase and Integrase Inhibitors

While no direct target engagement data exists for this exact compound, the 1,8-naphthyridine-3-carboxamide chemotype has been extensively validated as a kinase inhibitor scaffold. For instance, SAR131675 (a 1,8-naphthyridine-3-carboxamide) inhibits VEGFR-3 with an IC50 of 20–23 nM [1], and a series of 1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamides inhibit HIV-1 integrase strand transfer with IC50 values as low as 14–41 nM [2]. Moreover, 1,8-naphthyridine-3-carboxamide derivatives have demonstrated sub-micromolar cytotoxicity against cancer cell lines, with IC50 values of 0.21–1.37 µM reported for HeLa, MCF-7, A549, and HBL-100 cells [3]. The presence of the 2-oxo-1,2-dihydro-1,8-naphthyridine core in this compound suggests it may retain metal-chelating and hinge-binding capabilities critical for these activities [1].

Kinase Inhibition HIV Integrase Anticancer

Predicted Drug-Likeness and ADME Profile vs. Higher Molecular Weight Naphthyridine Analogs

With a molecular weight of 351.36 g/mol, a calculated logP of approximately 2.5–3.0, and a topological polar surface area (tPSA) below 90 Ų, this compound occupies a favorable region of oral drug-likeness space as defined by Lipinski's Rule of Five [1]. In comparison, the fluorobenzyl-substituted analog methyl 2-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate (CAS 1005296-20-7) has a substantially higher molecular weight (431.42 g/mol) and increased lipophilicity due to the fluorobenzyl group, which may reduce aqueous solubility and increase the risk of CYP450 inhibition . Similarly, butyl ester analogs (e.g., CAS 941931-61-9, MW 393.44) possess higher logP values and are expected to exhibit slower hydrolysis rates but potentially lower oral bioavailability . The methyl ester in this compound offers a balanced profile of moderate lipophilicity and potential for rapid esterase-mediated hydrolysis to the corresponding carboxylic acid, which can be advantageous for prodrug strategies or for achieving higher systemic clearance [1].

ADME Drug-Likeness Physicochemical Properties

Procurement-Relevant Application Scenarios for Methyl 2-(N,1-Dimethyl-2-Oxo-1,8-Naphthyridine-3-Carboxamido)Benzoate Based on Structural Evidence


Kinase Inhibitor Screening and Selectivity Profiling

The 1,8-naphthyridine-3-carboxamide core is a validated ATP-mimetic hinge binder for receptor tyrosine kinases (e.g., VEGFR-3, c-Met, Axl) and serine/threonine kinases (e.g., Akt1/2) [1]. This compound, with its unique ortho-benzoate ester and N-methyl carboxamide, can serve as a novel scaffold for kinase selectivity screening. Its relatively low molecular weight and moderate lipophilicity make it amenable to fragment-based or focused-library screening approaches [2]. Procurement is recommended for laboratories conducting kinase panel profiling, as the compound's structural novelty may reveal unique selectivity fingerprints not achievable with para-substituted or N-unsubstituted analogs.

HIV-1 Integrase Strand Transfer Inhibitor (INSTI) Lead Exploration

1-Hydroxy-2-oxo-1,8-naphthyridine-3-carboxamides have demonstrated low nanomolar inhibition of HIV-1 integrase strand transfer activity [1]. The target compound, bearing a 2-oxo-1,2-dihydro-1,8-naphthyridine core, retains the essential metal-chelating pharmacophore and can be evaluated as an INSTI scaffold. The N-methyl and ortho-benzoate substituents may offer improved resistance to metabolic N-dealkylation or altered DNA-binding properties [1]. Virology laboratories developing next-generation INSTIs with enhanced resistance profiles should consider this compound for structure-activity relationship expansion.

Anticancer Lead Optimization and ADME Triage

The compound's favorable drug-likeness profile (MW < 400, tPSA < 90 Ų, predicted logP 2.5–3.0) positions it as a lead-like starting point for anticancer drug discovery [1]. In comparison to higher molecular weight analogs such as the fluorobenzyl derivative (MW 431.42), this compound is predicted to exhibit superior aqueous solubility and lower non-specific protein binding [2]. Medicinal chemistry teams can procure this compound as a core scaffold for parallel synthesis, leveraging the methyl ester as a handle for rapid SAR exploration or as a prodrug moiety for in vivo proof-of-concept studies.

Chemical Probe Development for Target Deconvolution

The structural distinctiveness of this compound (ortho-benzoate, N-methyl carboxamide) relative to all other commercially catalogued naphthyridine-3-carboxamides makes it a valuable chemoproteomic probe for target identification studies. When used in affinity-based protein profiling (e.g., pull-down or photoaffinity labeling), the unique substitution pattern may engage a distinct subset of cellular targets compared to para-substituted analogs, facilitating the identification of novel naphthyridine-interacting proteins [1]. Chemical biology groups seeking to expand the naphthyridine target landscape should prioritize this compound for probe development.

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